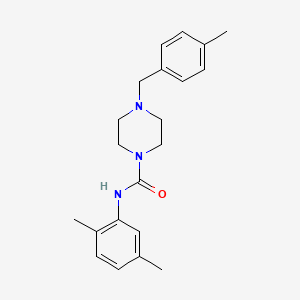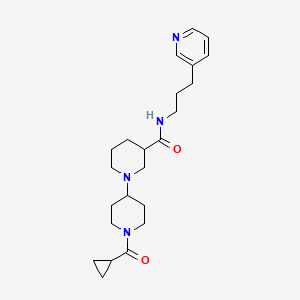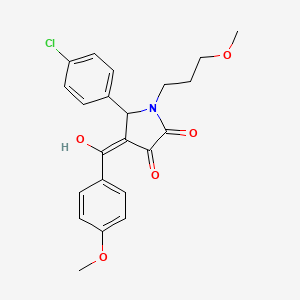
N-(2,5-dimethylphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide is a chemical compound, commonly known as DM-BMC. It is a piperazine derivative that has been studied for its potential use in medicinal chemistry. This compound has shown promising results in scientific research, particularly in the field of neuroscience. The purpose of
Mecanismo De Acción
The mechanism of action of DM-BMC is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems. DM-BMC has been shown to bind to the serotonin 5-HT1A receptor and the dopamine D2 receptor, among others. This binding may result in the modulation of neurotransmitter release and reuptake, leading to changes in synaptic activity and ultimately, changes in behavior.
Biochemical and Physiological Effects:
DM-BMC has been shown to have various biochemical and physiological effects in preclinical studies. For example, DM-BMC has been shown to increase the levels of various neurotransmitters, including dopamine, serotonin, and glutamate, in certain brain regions. This increase in neurotransmitter levels may be responsible for the observed therapeutic effects of DM-BMC. DM-BMC has also been shown to have anxiolytic and antidepressant effects in preclinical models, suggesting that it may be effective in treating anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DM-BMC has several advantages for lab experiments. For example, it has a high degree of selectivity for certain neurotransmitter systems, which may make it more effective than other compounds that have broader activity. DM-BMC is also relatively easy to synthesize, which may make it more accessible for researchers. However, there are also some limitations to using DM-BMC in lab experiments. For example, its mechanism of action is not fully understood, which may make it difficult to interpret results. Additionally, DM-BMC has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on DM-BMC. For example, further studies are needed to fully elucidate its mechanism of action and to determine its safety and efficacy in humans. Additionally, DM-BMC could be studied in combination with other compounds to determine if it has synergistic effects. Finally, DM-BMC could be studied in animal models of other neurological disorders, such as Parkinson's disease, to determine if it has potential therapeutic effects for these conditions.
Conclusion:
DM-BMC is a piperazine derivative that has shown promising results in scientific research, particularly in the field of neuroscience. This compound has been studied for its potential use in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. DM-BMC has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate, and may be responsible for the observed therapeutic effects of DM-BMC. Further research is needed to fully elucidate its mechanism of action and to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of DM-BMC involves the reaction of 2,5-dimethylphenylpiperazine with 4-methylbenzyl chloride in the presence of a base. The resulting product is then treated with carboxylic acid to form DM-BMC. This method has been optimized for high yield and purity, and the resulting compound has been characterized using various analytical techniques, including NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
DM-BMC has been studied for its potential use in medicinal chemistry, particularly in the field of neuroscience. This compound has shown promising results in preclinical studies for the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. DM-BMC has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate. This modulation may be responsible for the observed therapeutic effects of DM-BMC.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-16-5-8-19(9-6-16)15-23-10-12-24(13-11-23)21(25)22-20-14-17(2)4-7-18(20)3/h4-9,14H,10-13,15H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJAGXJDEWDJFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-4-(4-methylbenzyl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-4-{[6-methyl-2-(4-morpholinyl)-3-quinolinyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5296032.png)
![2-(4-chloro-2-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]acetamide](/img/structure/B5296042.png)

![N-isopropyl-2-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B5296071.png)

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5296080.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B5296086.png)
![[2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5296100.png)
![1-methyl-4-[(1R*,6S*)-9-methyl-3,9-diazabicyclo[4.2.1]non-3-yl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5296113.png)
![7-[3-(1H-pyrazol-1-yl)propanoyl]-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5296116.png)
![1,1'-[(4-chlorophenyl)methylene]dipiperidine](/img/structure/B5296124.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5296126.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5296133.png)